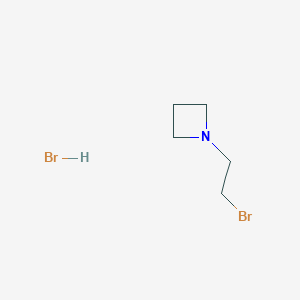

1-(2-溴乙基)氮杂环丁烷氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Bromoethyl)azetidine hydrobromide” is a chemical compound with the molecular formula C5H11Br2N . It is used for pharmaceutical testing and is available for purchase from various suppliers .

Synthesis Analysis

Azetidines, including “1-(2-Bromoethyl)azetidine hydrobromide”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One method involves the use of commercially available (2-bromoethyl)sulfonium triflate .Molecular Structure Analysis

Azetidines are four-membered heterocycles . The reactivity of azetidines is driven by a considerable ring strain, but they are more stable than related aziridines .Chemical Reactions Analysis

Azetidines are reactive due to their ring strain, but their stability allows for unique reactivity under appropriate conditions . They can be used in various reactions, including the aza Paternò–Büchi reaction .科学研究应用

立体选择性合成

首次评估了 2-(2-甲磺酰氧乙基)氮杂环丁烷的反应性,从而立体选择性地制备了各种新的氮杂杂环。这种方法为制备 3,4-二取代哌啶提供了一种替代方案,从而获得了药物化学中的有价值的模板 (Mollet 等,2011)。

高能构件生产

已经开发出一种可扩展的工艺来生产 3-(溴乙炔基)氮杂环丁烷,这是一种高能构件。这包括详细的安全研究和识别一种适合减轻能量特性的形式 (Kohler 等,2018)。

分子结构和构型

已经确定了 1-苄基-(+)-2-甲基氮杂环丁烷氢溴酸盐的分子结构和绝对构型,展示了其在结构和合成有机化学中的潜力 (Kobayashi 等,2003)。

在药物化学中的合成效用

已经通过各种方法合成了官能化氮杂环丁烷,包括使用 (2-溴乙基)锍三氟甲磺酸盐,突出了它们在药物化学和药物发现中的效用 (Fritz 等,2012)。

氮杂环丁烷的合成方面

合成功能化氮杂环丁烷的合成策略的最新进展强调了它们作为杂环合成子的多功能性以及它们在催化过程和开环反应中的重要性 (Mehra 等,2017)。

安全和危害

未来方向

作用机制

Target of Action

1-(2-Bromoethyl)azetidine hydrobromide is a derivative of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry Azetidines are known to be used as motifs in drug discovery .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . This reactivity allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .

属性

IUPAC Name |

1-(2-bromoethyl)azetidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-2-5-7-3-1-4-7;/h1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTTZOPKEPBFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)azetidine hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)

![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)

![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)